molecular formula C20H12O B14305644 Benzo(k)fluoranthen-2-ol CAS No. 116208-73-2

Benzo(k)fluoranthen-2-ol

Cat. No.: B14305644
CAS No.: 116208-73-2
M. Wt: 268.3 g/mol
InChI Key: RZFCSGBKMGTISK-UHFFFAOYSA-N
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Description

Benzo(k)fluoranthen-2-ol is an organic compound classified as a polycyclic aromatic hydrocarbon (PAH). It is a derivative of benzo(k)fluoranthene, which has the chemical formula C20H12. This compound is known for its pale yellow crystalline appearance and is poorly soluble in most solvents .

Preparation Methods

The synthesis of Benzo(k)fluoranthen-2-ol typically involves the functionalization of benzo(k)fluoranthene. One common method is through the hydroxylation of benzo(k)fluoranthene using oxidizing agents under controlled conditions. Industrial production methods often involve the use of catalysts to enhance the reaction efficiency and yield .

Chemical Reactions Analysis

Benzo(k)fluoranthen-2-ol undergoes various chemical reactions, including:

Scientific Research Applications

Benzo(k)fluoranthen-2-ol has several applications in scientific research:

    Chemistry: It is used as a reference compound in the study of PAHs and their environmental impact.

    Biology: Research on its biological effects, including its potential carcinogenicity, is ongoing.

    Medicine: Studies are being conducted to understand its interactions with biological molecules and its potential therapeutic applications.

    Industry: It is used in the development of materials with specific photophysical properties.

Mechanism of Action

The mechanism of action of Benzo(k)fluoranthen-2-ol involves its interaction with cellular components. It can intercalate into DNA, leading to mutations and potential carcinogenic effects. The compound’s molecular targets include DNA and various enzymes involved in metabolic pathways .

Comparison with Similar Compounds

Benzo(k)fluoranthen-2-ol is similar to other PAHs such as benzo(a)fluoranthene, benzo(b)fluoranthene, benzo(e)fluoranthene, and benzo(j)fluoranthene. its unique structure and functional groups give it distinct chemical and biological properties. For instance, its hydroxyl group makes it more reactive in certain chemical reactions compared to its non-hydroxylated counterparts .

Properties

CAS No.

116208-73-2

Molecular Formula

C20H12O

Molecular Weight

268.3 g/mol

IUPAC Name

benzo[k]fluoranthen-5-ol

InChI

InChI=1S/C20H12O/c21-15-8-14-6-3-7-16-17-9-12-4-1-2-5-13(12)10-18(17)19(11-15)20(14)16/h1-11,21H

InChI Key

RZFCSGBKMGTISK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C4=CC=CC5=CC(=CC3=C54)O

Origin of Product

United States

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